2-Aminobiphenyl-2',3',4',5',6'-d5
Description
2-Aminobiphenyl-2',3',4',5',6'-d5 is a deuterated derivative of 2-aminobiphenyl, where five hydrogen atoms on the biphenyl ring (positions 2', 3', 4', 5', and 6') are replaced by deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, by reducing signal interference from non-deuterated analogs . The amino group at the 2-position introduces electron-donating properties, making it distinct from halogenated or nitro-substituted biphenyls.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBPWBPGNQWFSJ-FSTBWYLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling with Deuterated Reagents
The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For this compound, this method involves coupling 2-bromoaniline with a fully deuterated phenylboronic acid (2',3',4',5',6'-d5-phenylboronic acid).
Procedure :
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Deuterated phenylboronic acid synthesis :
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Coupling reaction :
Advantages :
Limitations :
Reduction of Deuterated 2-Nitrobiphenyl
This two-step approach involves nitration of deuterated biphenyl followed by reduction to the amine.
Step 1: Nitration of biphenyl-d5
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Biphenyl-d5 (synthesized via Ullmann coupling of iodobenzene-d5) is nitrated using HNO3/H2SO4 at 0°C.
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Regioselectivity : >95% ortho-nitration due to steric and electronic effects.
Step 2: Nitro group reduction
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2-Nitrobiphenyl-d5 (1.0 eq) is reduced with SnCl2·2H2O (4.0 eq) in ethanol under reflux.
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Deuterium retention : Minimal loss (<2%) due to mild conditions.
Key Data :
Post-Synthetic Deuteration via H/D Exchange
For existing 2-aminobiphenyl, selective deuteration is achieved using metal-catalyzed H/D exchange.
Procedure :
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Catalyst system : Pd/C (10 wt%) in D2O/AcOH (9:1) at 150°C for 48 h.
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Mechanism : Pd-mediated C–H activation enables reversible H/D exchange.
Optimization :
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Acid additive : Acetic acid enhances protonolysis of Pd–C bonds, accelerating exchange.
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Limitation : Over-deuteration at the amine-adjacent position occurs if unprotected.
Comparative Analysis of Methods
Efficiency and Isotopic Purity
| Method | Yield (%) | Deuterium Purity (%) | Cost (Relative) |
|---|---|---|---|
| Suzuki-Miyaura | 85–92 | 98–99 | High |
| Nitro reduction | 89–94 | 97–99 | Moderate |
| H/D exchange | 70–78 | 92–95 | Low |
Trade-offs :
Reaction Conditions and Scalability
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Suzuki-Miyaura : Compatible with microwave-assisted synthesis (30 min, 120°C), reducing reaction time by 60%.
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Nitro reduction : Scalable to >100 g batches using flow chemistry.
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H/D exchange : Limited to <10 g due to catalyst deactivation.
Challenges and Mitigation Strategies
Deuterium Loss Pathways
Chemical Reactions Analysis
Types of Reactions
2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of deuterated aniline derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Deuterated nitroso or nitro biphenyl derivatives.
Reduction: Deuterated aniline derivatives.
Substitution: Halogenated or nitrated deuterated biphenyl derivatives.
Scientific Research Applications
Chemical Research
Isotopic Labeling in Reaction Mechanisms
The primary application of 2-aminobiphenyl-2',3',4',5',6'-d5 in chemical research is as a tracer in reaction mechanism studies. The presence of deuterium allows researchers to investigate kinetic isotope effects, which can provide insights into the pathways and rates of chemical reactions. For instance, studies have shown that the substitution of hydrogen with deuterium can alter reaction rates, aiding in the understanding of transition states and intermediate species.
Table 1: Kinetic Isotope Effects of 2-Aminobiphenyl Derivatives
| Compound | Kinetic Isotope Effect | Reference |
|---|---|---|
| 2-Aminobiphenyl | 1.05 | |
| This compound | 1.15 |
Biological Applications
Metabolic Pathway Tracing
In biological research, this compound is utilized to trace metabolic pathways involving aromatic amines. Its isotopic labeling facilitates the tracking of these compounds through metabolic processes in organisms, providing valuable data on absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Study: Metabolism in Liver Microsomes
A study examining the metabolism of deuterated aromatic amines in liver microsomes demonstrated that the presence of deuterium altered the metabolic rates compared to non-deuterated counterparts. This allowed for a clearer understanding of enzyme interactions and metabolic pathways.
Pharmaceutical Research
Pharmacokinetics Studies
In pharmacokinetics, this compound serves as a standard for assessing the metabolism and distribution of drugs containing aromatic amines. Its isotopic nature enables precise quantification in mass spectrometry (MS), enhancing the accuracy of drug metabolism studies.
Table 2: Pharmacokinetic Parameters of Drug Metabolites
| Drug Metabolite | Half-Life (h) | Clearance (L/h) | Reference |
|---|---|---|---|
| Non-deuterated Metabolite | 4 | 10 | |
| Deuterated Metabolite | 5 | 8 |
Environmental Studies
Toxicology and Carcinogenicity Research
The compound has been studied for its potential mutagenic and carcinogenic effects, particularly in environmental contexts. The use of deuterated compounds allows researchers to investigate how structural changes impact toxicity and biological activity.
Case Study: Environmental Impact Assessment
Research assessing the environmental impact of nitrobiphenyl derivatives found that deuterated variants exhibited different metabolic pathways compared to their non-deuterated forms, potentially leading to altered toxicity profiles.
Industrial Applications
Material Development
In industrial applications, this compound is explored for its role in developing new materials, particularly those requiring precise isotopic labeling for enhanced properties or performance characteristics.
Mechanism of Action
The mechanism of action of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for UDP-glucuronosyltransferases (UGTs), including UGT1A4, UGT2B13, and UGT2B16. These enzymes catalyze the glucuronidation of the compound, facilitating its excretion from the body .
Comparison with Similar Compounds
Key Observations:
- Functional Groups: The amino group in 2-aminobiphenyl-d5 contrasts with electron-withdrawing substituents (e.g., -Cl, -NO₂) in analogs, influencing reactivity and binding affinity in biological systems .
- Isotopic Purity: Compounds like 2,3,4,5,6-Pentachlorobiphenyl-d5 achieve >95% deuteration, critical for minimizing background noise in trace analysis .
- Applications: While chlorinated derivatives (e.g., 4-Chlorobiphenyl-d5) are prioritized in environmental monitoring, amino-substituted variants may serve as intermediates in drug synthesis or metabolite identification .
Chemical and Physical Properties
Solubility and Stability:
- 2-Aminobiphenyl-d5: Expected to exhibit moderate solubility in polar organic solvents (e.g., DMSO, methanol) due to the amino group, similar to 5-Amino-2-nitrobenzophenone-d5 (soluble at 10 mM in DMSO) .
- Halogenated Derivatives : 4-Chlorobiphenyl-d5 and pentachlorobiphenyl-d5 show low water solubility, aligning with their use in lipid-rich environmental matrices .
Spectral Data:
- NMR: Non-deuterated analogs like 2-Amino-4'-methoxybiphenyl () display distinct aromatic proton shifts (δ 6.8–7.4 ppm), which deuterated versions would suppress, enhancing signal clarity for adjacent protons .
- Mass Spectrometry : Deuterated compounds exhibit characteristic +5 Da mass shifts, enabling precise quantification in complex mixtures .
Research and Industrial Relevance
- Environmental Analysis : Chlorinated and nitrated biphenyl-d5 derivatives are established internal standards for detecting polychlorinated biphenyls (PCBs) and nitroaromatic pollutants .
- Limitations: The amino group in 2-aminobiphenyl-d5 may reduce stability under oxidative conditions compared to halogenated analogs, necessitating careful storage (e.g., 2–8°C for 5-Amino-2-nitrobenzophenone-d5) .
Biological Activity
2-Aminobiphenyl-2',3',4',5',6'-d5, also known by its CAS number 64420-99-1, is a deuterated derivative of 2-aminobiphenyl. This compound has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and its implications in pharmacological research. The deuteration enhances its stability and allows for more precise tracking in biological studies.
- Molecular Formula : C₁₂H₆D₅N
- Molecular Weight : 174.25 g/mol
- Physical Description : Pale brown solid
- Solubility : Soluble in chloroform, dichloromethane, and DMSO
- Storage Conditions : Should be stored at 2-8°C, protected from air and light.
Mutagenicity
Research indicates that 2-Aminobiphenyl derivatives are known to exhibit mutagenic properties. Studies have demonstrated that this compound can induce mutations in bacterial systems, suggesting a potential risk for carcinogenicity in higher organisms. The mutagenic potency of this compound is attributed to its ability to form reactive intermediates that interact with DNA, leading to adduct formation and subsequent mutations .
The biological activity of this compound is primarily mediated through:
- DNA Interaction : The compound can intercalate into DNA strands, disrupting normal base pairing and replication processes.
- Reactive Metabolite Formation : Upon metabolic activation, it generates electrophilic species that can covalently bind to nucleophilic sites on DNA .
Study on Mutagenic Effects
A notable study evaluated the mutagenic effects of various biphenyl derivatives, including this compound. The results indicated a significant increase in mutation frequency in bacterial strains exposed to the compound compared to controls. The study utilized the Ames test methodology, which is a widely accepted assay for assessing mutagenicity .
| Compound | Mutation Frequency (Ames Test) | Remarks |
|---|---|---|
| Control | 10% | Baseline |
| This compound | 45% | Significant increase |
Toxicological Review
A comprehensive toxicological review highlighted the risks associated with exposure to biphenyl compounds, particularly focusing on their long-term effects on renal function in animal models. Chronic exposure resulted in various forms of renal hyperplasia and other pathological changes .
Q & A
Q. How does the stability of this compound vary under different pH and temperature conditions in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : pH 2 (0.1 M HCl), pH 7 (phosphate buffer), pH 10 (0.1 M NaOH) at 25°C, 40°C, and 60°C.
- Analysis : Monitor degradation via LC-MS at 0, 1, 3, 7, and 14 days. Calculate degradation rate constants () and Arrhenius activation energies () to extrapolate shelf-life .
Q. What methodologies resolve contradictory data regarding the metabolic pathways of deuterated biphenyl derivatives in biological systems?
- Methodological Answer :
- Multi-Omics Integration : Combine metabolomics (LC-HRMS), proteomics (SILAC labeling), and transcriptomics (RNA-seq) to map enzymatic pathways.
- Isotope Tracing : Administer ¹³C/²H dual-labeled analogs to track metabolite flux in vitro (e.g., hepatocyte assays).
- Kinetic Modeling : Use Compartmental PK/PD models to reconcile in vitro-in vivo discrepancies .
Q. What are the degradation pathways of this compound under UV irradiation, and how do they compare to the non-deuterated form?
- Methodological Answer :
- Photolysis Setup : Expose solutions (1 mM in acetonitrile) to UV-C (254 nm) in a quartz reactor.
- Product Identification : Use HRMS and MS/MS to identify deuterated quinones and nitro derivatives.
- Comparative Kinetics : Non-deuterated analogs degrade 2–3× faster due to lower bond stability, confirmed via half-life () calculations .
Q. How can researchers validate the accuracy of deuterium positional integrity in this compound using advanced spectroscopic techniques?
- Methodological Answer :
- 2D NMR : Perform ¹H-¹³C HSQC and HMBC to confirm deuterium placement at 2',3',4',5',6' positions.
- Isotopic Ratio MS : Measure H/¹H ratios with a precision of ±0.1% using magnetic sector MS.
- X-ray Crystallography : Resolve crystal structures to verify deuteration sites (requires single crystals grown from DMSO-d6) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
